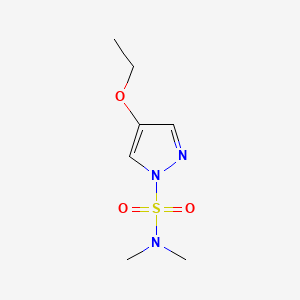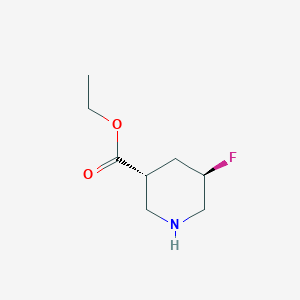
rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the piperidine ring and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Esterification: The ethyl ester group is introduced at the 3-position through esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the role of fluorine in drug design and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
- rel-Methyl (3R,5R)-5-phenylpyrrolidine-3-carboxylate
- rel-Methyl (2R,3R)-2-methylpiperidine-3-carboxylate
Comparison:
- Structural Differences: While rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate contains a fluorine atom and an ethyl ester group, similar compounds may have different substituents such as phenyl or methyl groups.
- Chemical Properties: The presence of the fluorine atom in this compound can significantly alter its chemical reactivity and stability compared to similar compounds.
- Applications: The unique properties of this compound make it suitable for specific applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate |
InChI |
InChI=1S/C8H14FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h6-7,10H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
ADLFOXZYENJZHX-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CNC1)F |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)
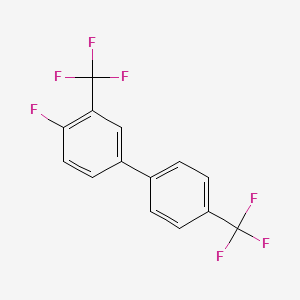
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)
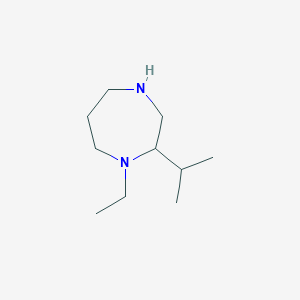
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)
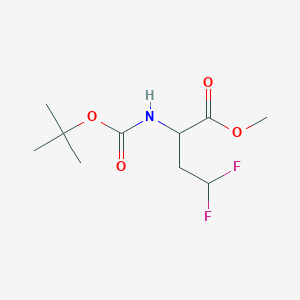
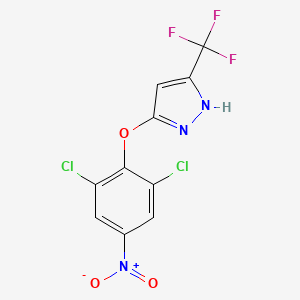
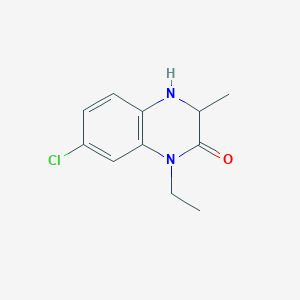
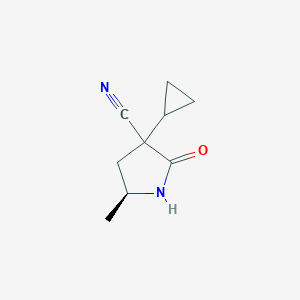
![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)

![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)
